Potassium phosphate trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

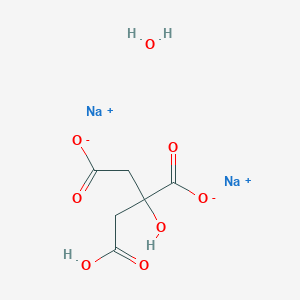

Potassium phosphate trihydrate is an inorganic compound with the chemical formula K₂HPO₄·3H₂O. It is a colorless, crystalline solid that is highly soluble in water. This compound is commonly used in various scientific and industrial applications due to its buffering capacity and solubility properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium phosphate trihydrate can be synthesized by neutralizing phosphoric acid with potassium hydroxide. The reaction is as follows: [ \text{H₃PO₄} + 2\text{KOH} \rightarrow \text{K₂HPO₄} + 2\text{H₂O} ] The resulting dipotassium hydrogen phosphate is then crystallized from an aqueous solution to obtain the trihydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by mixing appropriate amounts of phosphoric acid and potassium hydroxide in large reactors. The mixture is then cooled to allow crystallization of the trihydrate form. The crystals are filtered, washed, and dried to obtain the final product .

Types of Reactions:

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable phosphate group.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

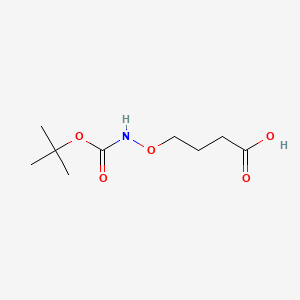

Deprotection of BOC Amines: Under microwave conditions, this compound can catalyze the deprotection of BOC amines in methanol.

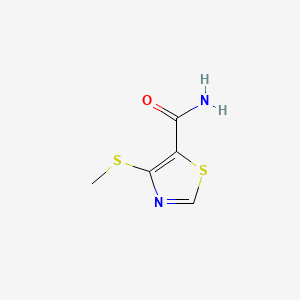

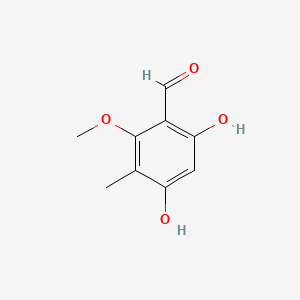

Nucleophilic Aromatic Substitution: In the presence of anhydrous potassium phosphate in ionic liquids, phenol mesylates can be deprotected to form phenolate anions, which can undergo further nucleophilic aromatic substitutions.

Major Products:

Phenolate Anions: Formed during nucleophilic aromatic substitution reactions.

Deprotected Amines: Resulting from the deprotection of BOC amines.

Aplicaciones Científicas De Investigación

Potassium phosphate trihydrate is widely used in various scientific research fields:

Mecanismo De Acción

The mechanism of action of potassium phosphate trihydrate involves its role as a buffering agent. It helps maintain the pH of solutions by neutralizing acids and bases. In biological systems, it participates in various metabolic and enzymatic reactions, influencing calcium levels, acid-base equilibrium, and renal excretion of hydrogen ions .

Comparación Con Compuestos Similares

Monopotassium Phosphate (KH₂PO₄): Used as a fertilizer and a buffering agent in food and beverages.

Dipotassium Phosphate (K₂HPO₄): Similar to potassium phosphate trihydrate but without the water of crystallization.

Tripotassium Phosphate (K₃PO₄): Used as a strong base in organic synthesis and as a food additive.

Uniqueness: this compound is unique due to its high solubility in water and its ability to form stable buffer solutions. Its trihydrate form provides additional stability and ease of handling compared to its anhydrous counterparts .

Propiedades

Número CAS |

115281-28-2 |

|---|---|

Fórmula molecular |

H6K2O6P+ |

Peso molecular |

211.212 |

Nombre IUPAC |

dipotassium;dioxido(oxo)phosphanium;trihydrate |

InChI |

InChI=1S/2K.HO3P.3H2O/c;;1-4(2)3;;;/h;;(H,1,2,3);3*1H2/q2*+1;;;;/p-1 |

Clave InChI |

CVEPXURAVKBOHF-UHFFFAOYSA-M |

SMILES |

O.O.O.[O-][P+](=O)[O-].[K+].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dihydro-1H-cyclopenta[b]quinoxalin-5-ol](/img/structure/B568575.png)